3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid

Description

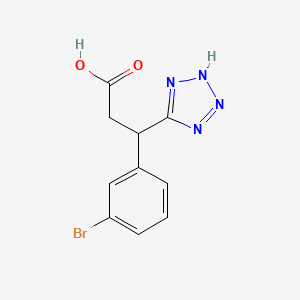

3-(3-Bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a heterocyclic carboxylic acid featuring a propanoic acid backbone substituted with a 3-bromophenyl group and a 1H-tetrazol-5-yl group at the central carbon (Figure 1). The tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) confers high acidity (pKa ~4.5–5.0), making it a bioisostere for carboxylic acids in drug design. The bromophenyl moiety enhances hydrophobicity and may influence target binding in biological systems .

Properties

IUPAC Name |

3-(3-bromophenyl)-3-(2H-tetrazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O2/c11-7-3-1-2-6(4-7)8(5-9(16)17)10-12-14-15-13-10/h1-4,8H,5H2,(H,16,17)(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKQQONNXXHXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)O)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves multiple steps:

Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzene, undergoes a Friedel-Crafts acylation to introduce a propanoic acid group.

Introduction of the Tetrazole Ring: The intermediate is then subjected to a cycloaddition reaction with sodium azide and an appropriate nitrile to form the tetrazole ring.

Final Assembly: The bromophenyl and tetrazole intermediates are coupled under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.

Major Products

Oxidation: Bromophenol derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing tetrazole moieties exhibit a wide range of biological activities:

- Antitumor Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the synthesis and evaluation of a series of tetrazole derivatives, including 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid. The results indicated significant inhibition of proliferation in breast cancer cell lines (MCF-7), with IC50 values suggesting potent antitumor activity .

Case Study 2: Anti-inflammatory Mechanism

Another research article investigated the anti-inflammatory effects of various tetrazole compounds. The study highlighted how these compounds could inhibit the production of pro-inflammatory cytokines in vitro. The mechanism was linked to the modulation of NF-kB signaling pathways .

Applications in Drug Development

The unique properties of 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid make it a valuable scaffold in drug design. Its potential applications include:

- As a Lead Compound : Due to its biological activities, it can serve as a lead compound for developing new anticancer or anti-inflammatory drugs.

- Pharmacological Research : It can be used to explore new therapeutic targets within the purinergic signaling pathways.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocycle Variations

Triazole vs. Tetrazole Derivatives

- 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic Acid (CAS: 933690-20-1): Replaces the tetrazole with a 1H-1,2,4-triazole (three nitrogen atoms). Lower acidity (pKa ~8–10) compared to tetrazoles, reducing ionization at physiological pH. Bromine is positioned on the triazole ring instead of the phenyl group, altering electronic and steric properties .

- 3-(4-Fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic Acid (CymitQuimica): Tetrazole substitution at the 1-position (vs. 5-position in the target compound). Fluorophenyl group increases electronegativity but reduces steric bulk compared to bromophenyl. Methyl substitution on the tetrazole reduces acidity slightly .

Pyrazole Derivatives

- 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid (CAS: 1001518-85-9): Pyrazole ring (two nitrogen atoms) with bromo, methyl, and trifluoromethyl substituents. Trifluoromethyl enhances lipophilicity and metabolic stability. Lower acidity (pKa ~8–9) compared to tetrazoles .

Substituent Variations

Aromatic Ring Modifications

- 3-(3-Bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic Acid (CAS: 466.34): Replaces the tetrazole with an Fmoc-protected amino group. Bromophenyl retained, but the absence of a heterocycle eliminates bioisosteric effects .

- 3-[3-Ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic Acid (CAS: 1142202-64-9): Bulky 4-isopropylphenyl and ethyl substituents reduce solubility. Triazole ring lacks the bromine atom present in the target compound .

Physicochemical Properties

| Property | Target Compound | 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic Acid | 3-(4-Fluorophenyl)-2-(5-methyltetrazol-1-yl)propanoic Acid |

|---|---|---|---|

| Molecular Formula | C₁₀H₈BrN₄O₂ | C₅H₅BrN₃O₂ | C₁₁H₁₀FN₃O₂ |

| Molecular Weight | 313.10 g/mol | 230.01 g/mol | 259.22 g/mol |

| Acidity (pKa) | ~4.5–5.0 (tetrazole) | ~8–10 (triazole) | ~5.0–5.5 (methyltetrazole) |

| Key Features | Bromophenyl + tetrazole | Bromotriazole | Fluorophenyl + methyltetrazole |

Biological Activity

3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is an organic compound characterized by its unique structural features that include a bromophenyl group and a tetrazole ring. This compound has gained attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid can be represented as follows:

- IUPAC Name: 3-(3-bromophenyl)-3-(2H-tetrazol-5-yl)propanoic acid

- Molecular Formula: C10H9BrN4O2

- Molecular Weight: 284.11 g/mol

The compound features a bromine atom on the benzene ring, which enhances its reactivity compared to other halogenated analogs .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that derivatives containing the tetrazole moiety possess significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The presence of the bromophenyl group may enhance this activity by increasing lipophilicity and enabling better membrane penetration .

- Anti-inflammatory Properties: The compound has been investigated for its potential to modulate inflammatory pathways. It may inhibit specific enzymes involved in inflammation, such as cyclooxygenases (COX), which could lead to reduced production of pro-inflammatory mediators.

- Enzyme Inhibition: There is evidence that compounds with similar structures can act as inhibitors for various enzymes, including protein kinases. This suggests that 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid might interact with molecular targets involved in cancer progression or metabolic disorders .

The mechanism by which 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid exerts its biological effects likely involves:

- Interaction with Enzymes/Receptors: The compound may bind to specific enzymes or receptors, altering their activity and influencing downstream signaling pathways.

- Modulation of Inflammatory Pathways: By inhibiting key enzymes involved in the synthesis of inflammatory mediators, the compound could reduce inflammation and associated symptoms.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals distinct differences in biological activity based on structural variations:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(3-chlorophenyl)-3-(1H-tetrazol-5-yl)propanoic acid | Chlorine instead of Bromine | Moderate antimicrobial activity |

| 3-(3-fluorophenyl)-3-(1H-tetrazol-5-yl)propanoic acid | Fluorine instead of Bromine | Lower anti-inflammatory effects |

| 3-(3-iodophenyl)-3-(1H-tetrazol-5-yl)propanoic acid | Iodine instead of Bromine | Enhanced lipophilicity but lower enzyme inhibition |

The presence of bromine in the structure appears to confer unique reactivity and biological properties compared to other halogens .

Case Studies

Several case studies have documented the biological activities of tetrazole-containing compounds:

- Antimicrobial Efficacy Study : A study demonstrated that a series of tetrazole derivatives exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, with some derivatives showing IC50 values below 10 µg/mL .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of related compounds revealed that certain derivatives significantly reduced edema in animal models when administered at doses of 10 mg/kg .

Q & A

Q. What are the recommended synthetic routes for 3-(3-bromophenyl)-3-(1H-tetrazol-5-yl)propanoic acid?

- Methodological Answer : Synthesis typically involves coupling a bromophenyl precursor with a tetrazolyl moiety. For example:

- Step 1 : Start with 3-(3-bromophenyl)propanoic acid derivatives (precursors documented in catalogs, e.g., CAS 42287-90-1 ).

- Step 2 : Introduce the tetrazole ring via cycloaddition reactions (azide-nitrile or microwave-assisted methods). Microwave synthesis (e.g., 100–150°C, 30–60 min) has been effective for analogous tetrazole-containing compounds .

- Step 3 : Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

- Key Reference : Enamine Ltd. reports building blocks like 3-(1H-tetrazol-5-yl)propanoic acid derivatives (Mol. formula C₉H₁₅N₅O₄, CAS 1437482-78-4) for modular synthesis .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR (δ 7.2–7.8 ppm for aromatic protons; δ 3.5–4.0 ppm for propanoic acid chain ), FT-IR (C=O stretch ~1700 cm⁻¹, tetrazole ring ~1450 cm⁻¹ ).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₀BrN₄O₂: 309.06 ).

- X-ray Crystallography : Refinement via SHELXL (e.g., space group P2₁/c, Z = 4) for bond-length validation .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Critical properties include:

Advanced Research Questions

Q. How does the tetrazole ring influence coordination chemistry with transition metals?

- Methodological Answer : The tetrazole N-atoms act as ligands for metals like Ru(II) or Cu(II). For example:

- Coordination Studies : Mix the compound with RuCl₃ in aqueous solution (60°C, 36 h) to form [Ru(L)₂Cl]⁺ complexes. Characterize via cyclic voltammetry (E₁/₂ = +0.45 V vs. Ag/AgCl) and DFT calculations (B3LYP/LANL2DZ level) .

- Stoichiometry : Job’s plot analysis (UV-Vis at λ = 450 nm) confirms a 1:2 metal:ligand ratio .

Q. What strategies resolve discrepancies between computational and experimental spectroscopic data?

- Methodological Answer :

- DFT Optimization : Use Gaussian09 at B3LYP/6-311++G(d,p) to calculate NMR shifts. Compare with experimental ¹³C NMR (RCIS < 5 ppm indicates accuracy) .

- Vibrational Analysis : Scale IR frequencies by 0.961 and assign modes using VEDA4 software .

Q. What in vitro assays evaluate pharmacological potential?

- Methodological Answer :

- Anti-inflammatory : Measure COX-2 inhibition (IC₅₀ via ELISA) and compare to 3-(3′-hydroxyphenyl)propanoic acid (IC₅₀ = 10 μM ).

- Anticancer : MTT assay on colon cancer cells (HT-29), with EC₅₀ values normalized to 3-(3′,4′-dihydroxyphenyl)acetic acid controls .

- Neuroprotection : Assess ROS reduction in SH-SY5Y cells under H₂O₂ stress (flow cytometry with DCFH-DA probe ).

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.